![molecular formula C19H26N2O4 B8124335 (+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate](/img/structure/B8124335.png)
(+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate is a synthetic compound characterized by its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the azabicyclo[2.2.1]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Boc Protecting Group: The next step involves the protection of the nitrogen atom using a tert-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Carbamate Formation: The final step involves the formation of the benzylcarbamate group. This is achieved by reacting the protected bicyclic amine with benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzylcarbamate group.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzylcarbamates.
Deprotection Reactions: The major product is the free amine derivative of the bicyclic core.
Oxidation and Reduction: The products vary depending on the specific reaction conditions but can include oxidized or reduced forms of the bicyclic core.
Scientific Research Applications
(+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the active amine, which can then interact with enzymes or receptors. The bicyclic structure provides stability and specificity in these interactions, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
endo-7-Azabicyclo[2.2.1]heptane: Lacks the Boc and benzylcarbamate groups, making it less stable and reactive.
exo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate: The exo isomer has different spatial arrangement, affecting its reactivity and interactions.
7-Boc-7-Azabicyclo[2.2.1]heptane: Lacks the benzylcarbamate group, making it less versatile in chemical reactions.
Uniqueness
(+/-)-endo-7-Boc-7-Azabicyclo[2.2.1]heptan-2-yl benzylcarbamate is unique due to its combination of the Boc protecting group and the benzylcarbamate moiety, which provide both stability and reactivity. This makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (1S,4R)-2-(phenylmethoxycarbonylamino)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-19(2,3)25-18(23)21-14-9-10-16(21)15(11-14)20-17(22)24-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,20,22)/t14-,15?,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHIMSKFPVNTLG-TUOGLVOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (2S)-4-[[(E)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B8124253.png)
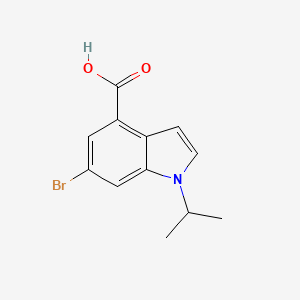
![[(E)-3-phenylprop-2-enyl] (E)-3-aminobut-2-enoate](/img/structure/B8124281.png)
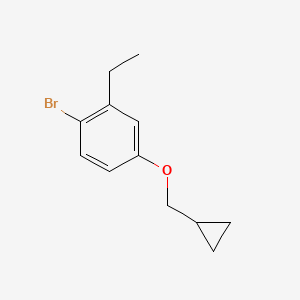

![disodium;(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B8124295.png)
![1-[3-Fluoro-4-(2,2,2-trifluoro-ethoxy)-phenyl]-ethylamine; hydrochloride](/img/structure/B8124309.png)
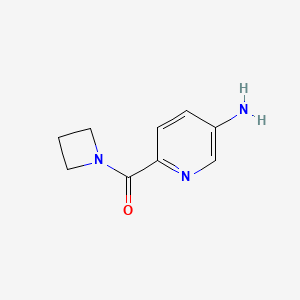
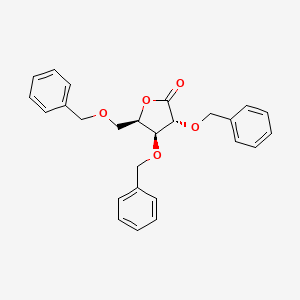
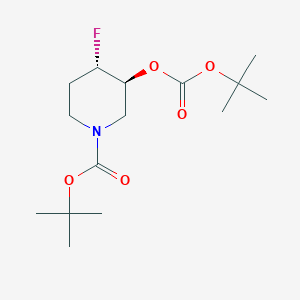
![1-[(3-Iodophenyl)methyl]azetidine](/img/structure/B8124352.png)
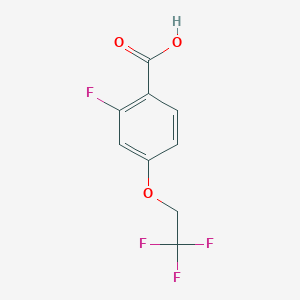

![Racemic-(1S,4S)-tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B8124363.png)
